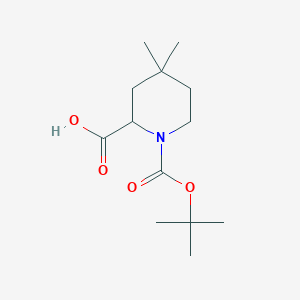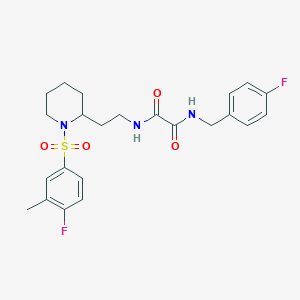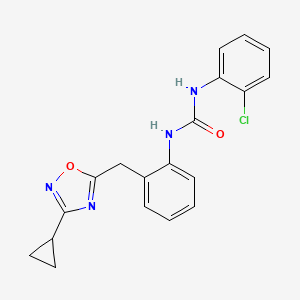![molecular formula C25H25N3O4S2 B2668734 N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 892361-12-5](/img/structure/B2668734.png)
N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide exhibit potential antitumor activity. For instance, compounds with similar structures were tested in vitro against human tumor cell lines derived from various neoplastic diseases, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimalarial and Antiviral Applications
Compounds structurally related to this compound have been evaluated for antimalarial activity. In addition, their potential use in combating COVID-19 has been explored through theoretical calculations and molecular docking studies (Fahim & Ismael, 2021).
Anticonvulsant Properties
Certain indoline derivatives of similar compounds have shown significant anticonvulsant activity. These compounds were tested using various models, and one such compound demonstrated effective anticonvulsant properties with minimal toxicity (Nath et al., 2021).
Antibacterial Activities
Research on N-chloro aryl acetamide substituted thiazole and thazolidinedione derivatives, which are structurally related, revealed promising antibacterial properties against various bacterial strains, indicating the potential of these compounds in antibacterial applications (Juddhawala, Parekh, & Rawal, 2011).
Antioxidant Effects
Derivatives of this compound have been evaluated for their antioxidant activities. Some compounds in this category demonstrated significant radical scavenging activity, highlighting their potential as antioxidants (Barsagade, 2017).
Antifungal Properties
Compounds with similar structures have shown effective antifungal properties. This research suggests potential applications of these compounds in combating fungal infections (Devi, Shahnaz, & Prasad, 2022).
properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-2-16-28-22-10-6-7-11-23(22)34(30,31)27-25(28)33-18-24(29)26-20-12-14-21(15-13-20)32-17-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSXINVCIYETRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B2668651.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid](/img/structure/B2668653.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)
![2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2668658.png)
![2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2668662.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2668668.png)



![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2668673.png)
![2,9-Diazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-8-one](/img/structure/B2668674.png)